4,4'-Bipyridine dihydrate
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Overview
Description
4,4’-Bipyridine dihydrate is a chemical compound with the molecular formula C10H8N2·2H2O. It is a derivative of bipyridine, where two pyridine rings are connected at the 4th position. This compound is known for its use in coordination chemistry, where it acts as a ligand to form complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine dihydrate can be synthesized through several methods, including:
Homo-coupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Electrochemical Methods: These methods utilize electrochemical cells to facilitate the coupling of pyridine derivatives.
Industrial Production Methods: In industrial settings, 4,4’-Bipyridine dihydrate is often produced through catalytic coupling reactions. The process typically involves the use of metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 4,4’-Bipyridine dihydrate can undergo oxidation reactions to form bipyridinium salts.
Reduction: It can be reduced to form various bipyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Bipyridinium salts.
Reduction: Various bipyridine derivatives.
Substitution: Substituted bipyridine compounds.
Scientific Research Applications
4,4’-Bipyridine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, photosensitizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridine dihydrate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can exhibit various chemical and physical properties, making them useful in catalysis, materials science, and other fields .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms at the 2nd position.
3,3’-Bipyridine: This isomer has nitrogen atoms at the 3rd position and exhibits unique chemical behavior.
Uniqueness of 4,4’-Bipyridine Dihydrate: 4,4’-Bipyridine dihydrate is unique due to its ability to form stable complexes with a wide range of metal ions. Its structural flexibility and the exposed location of nitrogen atoms make it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;dihydrate |
InChI |
InChI=1S/C10H8N2.2H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H2 |
InChI Key |
SMEGNDLCVNPDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O.O |
Origin of Product |
United States |
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